molecular formula C21H20N2O3S2 B3001479 (Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 306324-07-2

(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No.: B3001479
CAS No.: 306324-07-2
M. Wt: 412.52
InChI Key: XJVCXTCRKZYGND-AQTBWJFISA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes:

  • A (Z)-configured benzylidene group conjugated to the 4-oxo-2-thioxothiazolidin-5-ylidene core.
  • A 4-(diethylamino)phenyl substituent at position 3 of the thiazolidinone ring, contributing electron-donating properties and basicity.
  • A benzoic acid moiety at position 4, enhancing solubility and enabling interactions with biological targets via carboxylic acid functionality.

Properties

IUPAC Name

4-[(Z)-[3-[4-(diethylamino)phenyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-3-22(4-2)16-9-11-17(12-10-16)23-19(24)18(28-21(23)27)13-14-5-7-15(8-6-14)20(25)26/h5-13H,3-4H2,1-2H3,(H,25,26)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVCXTCRKZYGND-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound belongs to the thioxothiazolidinone family, which has been studied for various pharmacological properties including antibacterial, antifungal, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol
  • Structural Features : The compound features a thioxothiazolidinone core, which is known for its bioactive properties, and a benzoic acid moiety that may enhance its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit potent antimicrobial properties. For instance, a related compound was shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various strains, including Enterococcus cloacae and Escherichia coli .

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
E. cloacae0.0040.008
E. coli0.0300.060
Staphylococcus aureus0.0200.040
Bacillus cereus0.0150.030

These findings suggest that the thioxothiazolidinone scaffold may be a promising candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key bacterial enzymes such as MurB, which is crucial for bacterial cell wall synthesis . This inhibition can lead to cell lysis and death in susceptible bacteria.

Anticancer Activity

In addition to antimicrobial effects, thioxothiazolidinone derivatives have shown potential anticancer activity by inhibiting specific cancer-related pathways. For example, compounds derived from this class have been investigated for their ability to inhibit tyrosyl-DNA phosphodiesterase (Tdp1), an enzyme involved in DNA repair mechanisms . The inhibition of Tdp1 can sensitize cancer cells to chemotherapy by preventing DNA repair.

Case Studies

  • Inhibition of Tdp1 : A study identified a related thioxothiazolidinone as a submicromolar inhibitor of Tdp1 with an IC50 value of 0.87 μM . This suggests that similar compounds may possess significant anticancer properties.
  • Cytotoxicity Assays : In vitro studies have shown that certain thioxothiazolidinones induce apoptosis in cancer cell lines, making them candidates for further development as anticancer therapeutics.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary studies indicate moderate toxicity levels in aquatic models such as Daphnia magna, underscoring the need for comprehensive toxicological evaluations before clinical application .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with thiazolidinone scaffolds exhibit significant antibacterial properties. For instance, studies on similar thiazolidinones have shown their effectiveness against various bacterial strains, including Salmonella enterica and Escherichia coli. The mechanism often involves the inhibition of bacterial protein synthesis or interference with cell wall synthesis, making these compounds valuable in the fight against resistant bacterial strains .

Anticancer Properties

Thiazolidinones have been investigated for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been documented. For example, related thiazolidinone derivatives have demonstrated cytotoxic effects on human cancer cell lines by promoting cell cycle arrest and apoptosis through various signaling pathways . The diethylamino substituent may enhance cellular uptake, contributing to its efficacy.

Inhibition of Type III Secretion System (T3SS)

The T3SS is a critical virulence factor in many pathogenic bacteria. Compounds similar to (Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid have been shown to inhibit this system effectively. This inhibition can prevent the translocation of virulence factors into host cells, thereby reducing pathogenicity .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of thiazolidinone derivatives against Salmonella enterica. Among the tested compounds, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1 μg/mL, indicating potent activity. The structure-activity relationship (SAR) suggested that modifications at the diethylamino position significantly influenced antibacterial potency .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that certain thiazolidinone derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 μM. Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Table: Summary of Applications

ApplicationMechanismReference
Antibacterial ActivityInhibition of protein synthesis
Anticancer PropertiesInduction of apoptosis
Inhibition of T3SSDisruption of virulence factor translocation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(Diethylamino)phenyl C₂₁H₂₁N₂O₃S₂ 413.54* Strong electron-donating group; enhanced solubility due to diethylamino.
4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl]benzoic acid (BML-260) Benzylidene C₁₇H₁₁NO₃S₂ 341.40 Simpler aromatic substituent; lower polarity.
4-[(5Z)-4-Oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Thien-2-ylmethylene C₁₅H₉NO₃S₃ 347.43 Thiophene ring introduces π-electron richness; potential for unique binding.
(Z)-4-(5-((3-(4-Bromophenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid 4-Bromophenethyl C₂₄H₁₇BrNO₄S₂ 558.43 Bulky brominated substituent; increased lipophilicity.
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid 5-Methoxyindolyl C₂₀H₁₅N₂O₄S₂ 419.47 Methoxy-indole group enhances aromatic stacking and H-bonding potential.

*Calculated based on standard atomic weights.

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: Diethylamino (target) and methoxy () substituents increase electron density, enhancing interactions with electrophilic biological targets.
  • Aromatic Bulk : Indolyl and bromophenethyl groups () improve stacking interactions but may reduce solubility.
  • Acid Functionality : The benzoic acid group (common across all compounds) is critical for solubility and target binding via salt bridges or H-bonding.

Research Findings and Trends

  • Synthetic Optimization: Ethanol and K₂CO₃ are preferred solvents/bases for condensation reactions, yielding high-purity products .
  • Biological Screening: Thiazolidinones with heteroaromatic substituents (thienyl, indolyl) show broader antimicrobial activity than purely phenyl derivatives .
  • Computational Studies: Similarity coefficients (e.g., Tanimoto index) suggest that minor structural changes (e.g., diethylamino vs. methoxy) significantly alter bioactivity profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid and its derivatives?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation. A general procedure involves refluxing 2-thioxothiazolidin-4-one derivatives with an aldehyde (e.g., 4-(diethylamino)benzaldehyde) in ethanol or acetic acid, catalyzed by piperidine or sodium acetate. For example, in analogous syntheses, yields range from 24% to 73% depending on substituent steric/electronic effects . Post-condensation, the product is purified via recrystallization (methanol or DMF-acetic acid mixtures) or column chromatography. Critical parameters include reaction time (1–24 hours), solvent polarity, and acid/base catalysis .

Q. How can researchers confirm the Z-configuration of the exocyclic double bond in this compound?

  • Methodological Answer : The Z-configuration is confirmed via nuclear Overhauser effect (NOE) experiments in NMR. For instance, in structurally similar thiazolidinones, NOE correlations between the exocyclic methylidene proton and adjacent aromatic protons confirm spatial proximity, supporting the Z-isomer . Additionally, coupling constants (JH-H>12HzJ_{\text{H-H}} > 12 \, \text{Hz}) in 1H^1\text{H} NMR indicate trans-configuration for E-isomers, while Z-isomers exhibit lower coupling . X-ray crystallography is definitive but requires high-purity crystals .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Assign aromatic, diethylamino, and methylidene protons. For example, the diethylamino group shows a triplet at ~3.4 ppm (N–CH2_2) and a quartet at ~1.1 ppm (CH3_3) .
  • HRMS : Confirm molecular formula (e.g., C24_{24}H25_{25}N3_3O3_3S2_2) with <2 ppm error .
  • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and thioxo (C=S, ~1200 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and observed elemental analysis data?

  • Methodological Answer : Discrepancies (e.g., C 60.13% calculated vs. 60.26% observed) may arise from incomplete purification or hygroscopicity. To address this:

  • Use high-resolution mass spectrometry (HRMS) to validate molecular composition .
  • Optimize recrystallization solvents (e.g., DMF-acetic acid vs. methanol) to remove residual salts or solvents .
  • Perform thermogravimetric analysis (TGA) to assess hydration levels .

Q. What strategies improve low solubility in biological assays without altering bioactivity?

  • Methodological Answer :

  • Prodrug derivatization : Convert the benzoic acid moiety to a methyl ester or silyl ether (e.g., triisopropylsilyl protection improves solubility in DMSO/THF) .
  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Salt formation : React with sodium bicarbonate to form a water-soluble carboxylate salt .

Q. How can reaction yields be optimized for derivatives with electron-deficient aldehydes?

  • Methodological Answer : Electron-deficient aldehydes (e.g., nitro- or cyano-substituted) often yield <30% due to reduced nucleophilicity. To improve yields:

  • Use microwave-assisted synthesis (100°C, 30 minutes) to accelerate condensation .
  • Employ Lewis acids (e.g., ZnCl2_2) to activate the aldehyde carbonyl .
  • Replace ethanol with DMF for higher dielectric constant, stabilizing transition states .

Data Contradiction Analysis

Q. Why do analogous thiazolidinones exhibit divergent biological activities despite structural similarity?

  • Methodological Answer : Subtle structural variations (e.g., diethylamino vs. methoxy substituents) alter logP, membrane permeability, and target binding. For example:

  • Diethylamino groups enhance basicity, improving interaction with anionic enzyme pockets .
  • Thioxo (C=S) vs. oxo (C=O) modifications affect redox activity and thiol-disulfide exchange .
  • Quantitatively compare activities using SAR models (e.g., Hansch analysis) to correlate substituent parameters (σ, π) with IC50_{50} values .

Experimental Design Recommendations

Q. What controls are critical in assessing anticancer activity for this compound?

  • Methodological Answer :

  • Positive controls : Cisplatin or doxorubicin at established IC50_{50} concentrations.
  • Solvent controls : DMSO or ethanol at the same dilution used for test compounds.
  • Cytotoxicity assays : Combine MTT (mitochondrial activity) and LDH release (membrane integrity) to distinguish cytostatic vs. cytotoxic effects .
  • Target validation : Use siRNA knockdown of suspected targets (e.g., topoisomerase II) to confirm mechanism .

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